molecular formula C5H4FNO2S B12956158 6-Fluoropyridine-3-sulfinic acid

6-Fluoropyridine-3-sulfinic acid

Cat. No.: B12956158
M. Wt: 161.16 g/mol
InChI Key: NMLXZFFRYYNKIU-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-3-sulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoropyridine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of fluorinated drugs.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The electron-withdrawing fluorine atom affects the reactivity of the pyridine ring, making it less basic and more electrophilic. This influences the compound’s ability to participate in various chemical reactions and interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoropyridine-3-sulfonic acid
  • 6-Fluoropyridine-3-thiol
  • 6-Fluoropyridine-3-carboxylic acid

Uniqueness

6-Fluoropyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic acid and thiol analogs. The sulfinic acid group can undergo both oxidation and reduction reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

6-fluoropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9)

InChI Key

NMLXZFFRYYNKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)O)F

Origin of Product

United States

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